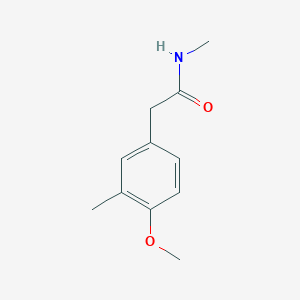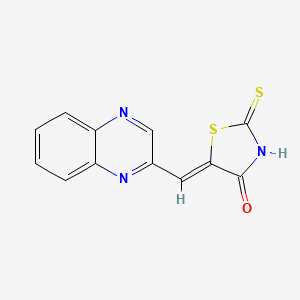
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CAY10572, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and is used as a selective inhibitor of the protein kinase CK1δ. This compound has gained significant attention due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
CAY10572 acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. The inhibition of CK1δ by CAY10572 leads to the dysregulation of these processes, ultimately leading to cell death in cancer cells. Moreover, the inhibition of CK1δ by CAY10572 has been shown to reduce the phosphorylation of tau protein, which is a key factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CAY10572 has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of CK1δ. Moreover, CAY10572 has been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CAY10572 has several advantages for lab experiments. It is a selective inhibitor of CK1δ, which allows for the specific inhibition of this enzyme without affecting other kinases. Moreover, CAY10572 has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to the use of CAY10572 in lab experiments. Its low yield of synthesis makes it expensive, and its stability in solution is limited.
Zukünftige Richtungen
There are several future directions for the use of CAY10572 in scientific research. One potential application is its use as a therapeutic agent for cancer. The inhibition of CK1δ by CAY10572 has been shown to induce cell death in cancer cells, and further studies are needed to determine its efficacy in vivo. Moreover, the inhibition of tau protein aggregation by CAY10572 has potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models of the disease. Additionally, the use of CAY10572 as a potential therapeutic agent for Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of CAY10572 involves a series of reactions starting from 5-chloro-2-methoxyaniline. The first step involves the protection of the amino group by reacting it with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The protected amine is then reacted with 4-bromo-2-propyn-1-ol in the presence of sodium hydride to form the propargyl ether. The final step involves the deprotection of the silyl ether by treatment with tetra-n-butylammonium fluoride to obtain the desired product, CAY10572. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
CAY10572 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of CK1δ, a protein kinase that plays a crucial role in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. CK1δ is overexpressed in many cancers, and its inhibition by CAY10572 has been shown to induce cell death in cancer cells. Moreover, CAY10572 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-15-11-13(18)6-9-16(15)21-2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGAABTISTTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5492281.png)
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)

![6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5492322.png)
![5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)

